

Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide

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Compound of Interest		
Compound Name:	3-fluoro-2-methyl-1H-indole	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of **3-fluoro-2-methyl-1H-indole**. Due to the limited availability of direct experimental data for this specific isomer, this document includes predicted values from computational models and data from closely related structural analogs to offer insights for researchers in drug discovery and development. The guide also outlines a general synthetic approach and discusses the potential biological relevance of fluorinated indoles in the context of common signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of indole derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. **3-fluoro-2-methyl-1H-indole** is a specific isomer whose detailed experimental characterization is not extensively reported in publicly available literature. This guide aims to consolidate the known and predicted data to facilitate further research and application of this compound.

Physicochemical Properties



Direct experimental data for the physicochemical properties of **3-fluoro-2-methyl-1H-indole** are scarce. The following tables present a combination of predicted values and experimental data for closely related isomers to provide an estimated profile of the target compound.

Table 1: Predicted Physicochemical Properties of 3-

fluoro-2-methyl-1H-indole

Property	Predicted Value	Source
Molecular Formula	C ₉ H ₈ FN	-
Molecular Weight	149.17 g/mol	-
рКа	Data not available	-
logP	2.6	ChemSpider
Water Solubility	Data not available	-

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Table 2: Experimental Physicochemical Properties of

Related Isomers

Compound	Melting Point (°C)	Boiling Point (°C)
5-fluoro-3-methylindole	83.0 - 87.0	269.2
6-fluoro-2-methyl-1H-indole	100	269.2
2-methylindole	59.0 - 61.0	271.0 - 273.0

This data is provided for comparative purposes to estimate the properties of **3-fluoro-2-methyl-1H-indole**.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **3-fluoro-2-methyl-1H-indole** is not readily available in the surveyed literature. However, a general approach can be inferred



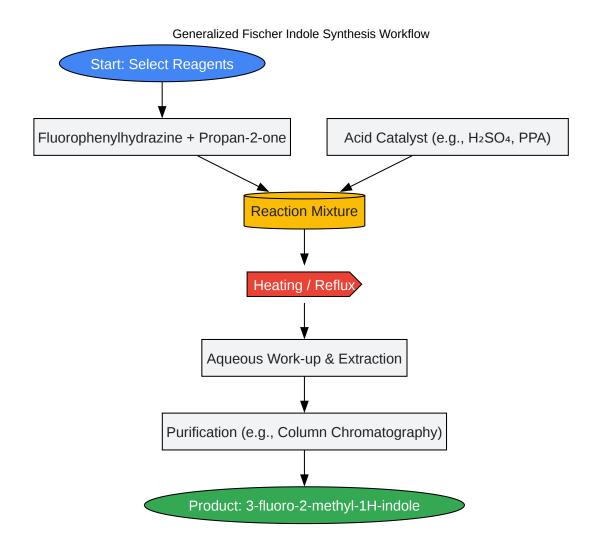
from established methods for the synthesis of fluorinated indoles. One common strategy is the Fischer indole synthesis, which can be adapted for fluorinated precursors.

Generalized Fischer Indole Synthesis for 3-fluoro-2-methyl-1H-indole

The synthesis would likely involve the reaction of a (fluorophenyl)hydrazine with a suitable ketone, in this case, propan-2-one, under acidic conditions. The selection of the appropriate fluorophenylhydrazine isomer is critical to achieving the desired 3-fluoro substitution pattern on the indole ring.

Experimental Workflow: Generalized Fischer Indole Synthesis





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Caption: A generalized workflow for the Fischer indole synthesis.

Potential Biological Activity and Signaling Pathways





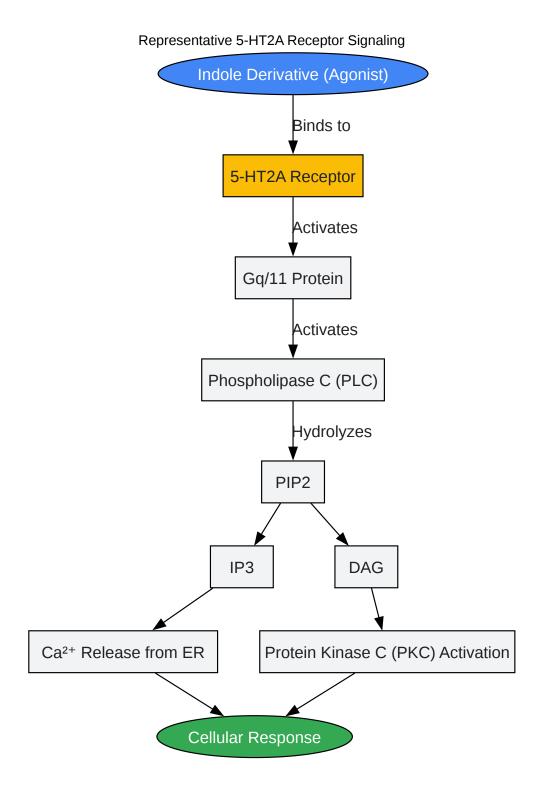


While the specific biological activity of **3-fluoro-2-methyl-1H-indole** is not well-documented, many indole derivatives are known to interact with various biological targets, including receptors, enzymes, and ion channels. A significant number of indole-containing compounds act as modulators of serotonin (5-HT) receptors.

Given the structural similarity of the indole core to serotonin, it is plausible that **3-fluoro-2-methyl-1H-indole** could interact with serotonin receptors. The following diagram illustrates a simplified, representative signaling pathway for the 5-HT₂A receptor, a common target for indole derivatives.

Representative Signaling Pathway: 5-HT₂A Receptor Activation





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Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.



Conclusion

3-fluoro-2-methyl-1H-indole represents a potentially valuable scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is currently lacking, predictive models and data from related isomers provide a useful starting point for researchers. The generalized synthetic and signaling pathway information presented in this guide is intended to support further investigation into the properties and applications of this and other fluorinated indole derivatives. Experimental validation of the predicted properties and biological activities is highly recommended.

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